molecular formula C8H10N2O2S B067154 3-Pyridinecarboxylicacid,5-amino-6-(methylthio)-,methylester(9CI) CAS No. 166742-23-0

3-Pyridinecarboxylicacid,5-amino-6-(methylthio)-,methylester(9CI)

Cat. No.: B067154
CAS No.: 166742-23-0
M. Wt: 198.24 g/mol
InChI Key: CFQKPRDVGJPYBI-UHFFFAOYSA-N
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Description

Methyl 5-amino-6-(methylthio)nicotinate is an organic compound with the molecular formula C8H10N2O2S It is a derivative of nicotinic acid and contains a methylthio group at the 6-position and an amino group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-6-(methylthio)nicotinate typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinic acid as the primary starting material.

    Methylation: The carboxylic acid group of nicotinic acid is esterified to form methyl nicotinate.

    Amination: The 5-position of the pyridine ring is then aminated using appropriate reagents and conditions to introduce the amino group.

    Thiomethylation: Finally, the 6-position is thiomethylated to introduce the methylthio group.

Industrial Production Methods

Industrial production methods for Methyl 5-amino-6-(methylthio)nicotinate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-6-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-6-(methylthio)nicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Methyl 5-amino-6-(methylthio)nicotinate involves its interaction with specific molecular targets. The amino and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity to enzymes or receptors. The pyridine ring can also engage in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: Lacks the amino and methylthio groups.

    5-Amino-6-chloronicotinic acid: Contains a chlorine atom instead of a methylthio group.

    6-Methylthio-5-nitronicotinic acid: Contains a nitro group instead of an amino group.

Uniqueness

Methyl 5-amino-6-(methylthio)nicotinate is unique due to the presence of both amino and methylthio groups on the nicotinic acid scaffold. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 5-amino-6-methylsulfanylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-12-8(11)5-3-6(9)7(13-2)10-4-5/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQKPRDVGJPYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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